molecular formula C14H11Cl2NNaO2 B000246 2-[(2,6-Dichloro-3-methylphenyl)amino]benzoic acid sodium salt monohydrate CAS No. 6385-02-0

2-[(2,6-Dichloro-3-methylphenyl)amino]benzoic acid sodium salt monohydrate

カタログ番号: B000246
CAS番号: 6385-02-0
分子量: 319.1 g/mol
InChIキー: MFQMZIAYWCPXGM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dual Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (LOX) Isoforms

Meclofenamate sodium stands out among NSAIDs for its ability to inhibit both major inflammatory pathways of the arachidonic acid cascade. It functions as a potent dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, a property shared with only a few other compounds like BW-755C. This dual inhibition mechanism provides a broader anti-inflammatory effect than traditional NSAIDs that primarily target COX enzymes alone.

In comparative studies with other NSAIDs, meclofenamate sodium demonstrated significant potency in inhibiting 5-HETE and LTB4 formation in human leukocytes (markers of 5-LOX activity) as well as prostaglandin E2 (PGE2) formation in bovine seminal vesicles (indicative of COX inhibition). The compound was approximately 2-4 times less potent than BW-755C but three times more potent than benoxaprofen in 5-LOX inhibition. For COX inhibition, meclofenamate sodium rivaled indomethacin as the most potent inhibitor among tested NSAIDs, with both agents showing greater activity than ibuprofen, naproxen, and benoxaprofen.

Biochemical assays have established that meclofenamate sodium is a balanced dual inhibitor with IC50 values of 40 nM for COX-1 and 50 nM for COX-2. This balanced inhibition profile contributes to its therapeutic efficacy while potentially offering advantages over selective COX-2 inhibitors regarding cardiovascular safety. The dual inhibitory action has significant clinical implications, as compounds targeting both pathways may provide enhanced anti-inflammatory activity while potentially reducing the adverse effects associated with selective pathway inhibition.

Recent research in the field of anti-inflammatory agents has increasingly focused on dual COX/5-LOX inhibitors as promising therapeutic options. This approach is based on the understanding that inhibiting both pathways simultaneously could mitigate the cardiovascular and gastrointestinal side effects associated with selective COX inhibitors while maintaining potent anti-inflammatory activity. Meclofenamate sodium's natural dual inhibitory properties place it as an early predecessor to newer purposefully designed dual-action compounds.

Competitive Binding at Prostaglandin Receptor Sites

Beyond enzyme inhibition, meclofenamate sodium exhibits a distinctive ability to interact directly with prostaglandin receptors. Research has demonstrated that the drug inhibits the binding of [³H]prostaglandin E2 ([³H]PGE2) to high-affinity sites in human myometrial membranes in a reversible, dose-dependent manner with an inhibition constant of 11 μmol/l. This effect represents a separate mechanism from its established role in inhibiting prostaglandin synthesis.

The mechanism of inhibition follows primarily a competitive pattern at lower concentrations, suggesting that meclofenamate sodium competes with PGE2 for binding sites on the receptor. However, at higher concentrations (≥100 μmol/l), there is evidence of PGE receptor site loss, indicating a possible secondary non-competitive mechanism. This unique binding property appears relatively specific to meclofenamate sodium, as studies testing several prostaglandin synthesis inhibitors found that only meclofenamate and, to a lesser extent, mefenamic acid demonstrated significant inhibitory effects on PGE2 binding.

The functional significance of this receptor binding was demonstrated by meclofenamate's ability to inhibit PGE2-stimulated cyclic AMP generation in human myometrium. This inhibition occurred in a dose-dependent manner, with 50% inhibition achieved at approximately 9 μmol/l. The inhibition pattern followed competitive kinetics at lower doses (1-10 μmol/l) and non-competitive kinetics at higher doses, mirroring the binding study findings.

This dual action—inhibiting both prostaglandin synthesis and receptor binding—potentially enhances meclofenamate sodium's anti-inflammatory and analgesic efficacy through multiple points of intervention in the prostaglandin signaling pathway. The combined mechanisms may help explain the drug's effectiveness in treating conditions like dysmenorrhea, where prostaglandin activity plays a central pathophysiological role.

Modulation of Thromboxane Synthase Activity and Platelet Aggregation

Meclofenamate sodium demonstrates a distinctive effect on thromboxane metabolism that further distinguishes it from other NSAIDs. The compound has been shown to decrease thromboxane A2 (TXA2) synthesis through inhibition of thromboxane synthase, consequently inhibiting platelet aggregation. This activity represents a third mechanism beyond COX/LOX inhibition and prostaglandin receptor binding.

In comparative studies examining the effects of various NSAIDs on terminal enzymes in arachidonic acid metabolism, meclofenamate exhibited a selective inhibitory effect on TXA2 synthase at concentrations of 5 × 10⁻⁴ M and 10⁻³ M. This selectivity is noteworthy when contrasted with indomethacin, which selectively inhibited prostacyclin (PGI2) synthase at similar concentrations. At higher concentrations (5 × 10⁻³ M), this selectivity was lost, with both drugs inhibiting both enzyme systems.

The clinical implications of these findings are reflected in studies of platelet function. In a multiple-dose, one-week study involving normal human volunteers, meclofenamate sodium had minimal effects on collagen-induced platelet aggregation, platelet count, or bleeding time. This contrasts markedly with aspirin, which significantly suppressed platelet aggregation and prolonged bleeding time. The difference likely stems from the reversible nature of meclofenamate's enzyme inhibition compared to aspirin's irreversible acetylation of COX.

These observations align with the general understanding that NSAIDs like meclofenamate sodium inhibit platelet aggregation and can prolong bleeding time, but with effects that are quantitatively less pronounced, shorter in duration, and reversible compared to aspirin. In clinical practice, this translates to the recommendation that patients receiving meclofenamate sodium who may be adversely affected by alterations in platelet function, such as those with coagulation disorders or on anticoagulants, should be carefully monitored.

The impact on thromboxane synthesis may also contribute to meclofenamate sodium's safety profile. In several human isotope studies, meclofenamate sodium at 300 mg/day produced a fecal blood loss of only 1-2 mL per day, compared to 6 mL per day with aspirin at 3.6 g/day, suggesting potentially less gastrointestinal bleeding risk at therapeutic doses.

特性

CAS番号

6385-02-0

分子式

C14H11Cl2NNaO2

分子量

319.1 g/mol

IUPAC名

sodium 2-(2,6-dichloro-3-methylanilino)benzoate

InChI

InChI=1S/C14H11Cl2NO2.Na/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19;/h2-7,17H,1H3,(H,18,19);

InChIキー

MFQMZIAYWCPXGM-UHFFFAOYSA-N

異性体SMILES

CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.[Na+]

正規SMILES

CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)O)Cl.[Na]

外観

Solid powder

他のCAS番号

6385-02-0

ピクトグラム

Irritant

純度

> 98%

溶解性

>47.7 [ug/mL] (The mean of the results at pH 7.4)

同義語

Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, monosodium salt, monohydrate
Meclofenamate
Meclofenamate Sodium
Meclofenamate Sodium Anhydrous
Meclofenamate Sodium Monohydrate
Meclofenamate, Sodium
Meclofenamic Acid
Meclomen
Sodium Meclofenamate

製品の起源

United States

準備方法

Key Starting Materials

  • 2,6-Dichloro-3-methylaniline : A substituted aniline serving as the aromatic amine component.

  • Anthranilic acid : Provides the benzoic acid backbone and the secondary amine for coupling.

Coupling Reaction Mechanisms

The formation of the diarylamine bond in meclofenamic acid likely proceeds via a metal-catalyzed cross-coupling reaction , such as the Ullmann reaction or Buchwald-Hartwig amination . These methods are widely employed in pharmaceutical synthesis to join aromatic amines with aryl halides or related electrophiles.

Neutralization to Meclofenamate Sodium

The final step involves converting meclofenamic acid to its sodium salt through a simple acid-base reaction:

C14H11Cl2NO2+NaOHC14H10Cl2NNaO2+H2O\text{C}{14}\text{H}{11}\text{Cl}2\text{NO}2 + \text{NaOH} \rightarrow \text{C}{14}\text{H}{10}\text{Cl}2\text{NNaO}2 + \text{H}_2\text{O}

Procedure:

  • Dissolution : Meclofenamic acid is dissolved in a minimal volume of water or ethanol.

  • Titration : Aqueous sodium hydroxide is added incrementally until the solution reaches pH 7–8.

  • Crystallization : The sodium salt precipitates upon cooling or solvent evaporation.

  • Purification : Recrystallization from a water-ethanol mixture yields high-purity meclofenamate sodium.

Analytical Confirmation:

  • Melting Point : 287–291°C (consistent with monohydrate form).

  • Solubility : Freely soluble in water (>47.7 µg/mL at pH 7.4).

Physicochemical Properties of Meclofenamate Sodium

PropertyValueSource
Molecular FormulaC₁₄H₁₀Cl₂NNaO₂·H₂O
Molecular Weight336.15 g/mol
AppearanceWhite to creamy crystalline powder
pKa (Carboxylic Acid)~4.2 (estimated from analogs)
Partition Coefficient (LogP)3.1 (predicted)

Industrial and Formulation Considerations

Scalability Challenges

  • Impurity Control : Residual catalysts (e.g., copper or palladium) must be removed to meet pharmacopeial standards.

  • Polymorphism : The monohydrate form is preferred for stability, necessitating strict control of crystallization conditions.

Formulation Techniques

Though beyond the scope of chemical synthesis, meclofenamate sodium is formulated into oral capsules (50–100 mg) and topical creams. Key formulation strategies include:

  • Direct Compression : For tablets, using disintegrants like sodium starch glycolate to enhance dissolution.

  • Surfactant Additives : Improving solubility in topical preparations .

化学反応の分析

Meclofenamate sodium undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for neutralization, and various oxidizing and reducing agents for oxidation and reduction reactions. The major products formed from these reactions include quinones and amines .

科学的研究の応用

Pharmacological Properties

Meclofenamate sodium exhibits anti-inflammatory , analgesic , and antipyretic activities. The compound functions by inhibiting prostaglandin synthesis, which is crucial in mediating pain and inflammation. It has been shown to compete for binding at prostaglandin receptor sites and inhibit human leukocyte 5-lipoxygenase activity, contributing to its anti-inflammatory effects .

Clinical Applications

Meclofenamate sodium is primarily used in the treatment of various conditions:

  • Rheumatoid Arthritis : Clinical trials indicate that meclofenamate sodium provides comparable efficacy to aspirin in reducing symptoms associated with rheumatoid arthritis. Patients treated with meclofenamate reported significant reductions in tender joints, severity of tenderness, and morning stiffness .
  • Osteoarthritis : Similar improvements have been observed in patients with osteoarthritis, where meclofenamate sodium helped reduce night pain and pain during movement .
  • Dysmenorrhea : The drug has been effective in alleviating symptoms of dysmenorrhea, with studies showing significant reductions in menstrual pain and blood loss .
  • Headaches and Craniofacial Pain : A double-blind crossover study demonstrated that meclofenamate sodium significantly reduced the frequency and intensity of headache episodes compared to placebo .

Table 1: Summary of Clinical Efficacy

ConditionStudy DesignKey Findings
Rheumatoid ArthritisControlled clinical trialComparable efficacy to aspirin; reduced tender joints
OsteoarthritisControlled clinical trialSignificant reduction in night pain
DysmenorrheaRandomized controlled trialReduced menstrual pain and blood loss
HeadachesDouble-blind crossover studySignificant decrease in headache frequency

Case Studies

  • Rheumatoid Arthritis : In a controlled trial involving patients with rheumatoid arthritis, those treated with meclofenamate sodium showed a marked improvement in joint function and a reduction in disease activity markers compared to those receiving placebo .
  • Dysmenorrhea : A randomized study involving women with dysmenorrhea found that administration of meclofenamate sodium resulted in a significant decrease in menstrual blood loss and duration of menses, alongside reduced symptoms of dysmenorrhea .
  • Psoriasis : Preliminary findings suggest that meclofenamate sodium may also be effective for psoriasis treatment. A double-blind trial indicated notable regression of psoriatic lesions within one week of treatment .
  • Radiation-Induced Esophagitis : In animal studies, meclofenamate sodium was effective in reducing the incidence of radiation-induced esophagitis when administered at doses ranging from 5 to 20 mg/kg/day .

作用機序

The mechanism of action of meclofenamate sodium involves the inhibition of cyclooxygenase enzymes, which prevents the formation of prostaglandins. This inhibition reduces inflammation, pain, and fever . Meclofenamate sodium also competes for binding at the prostaglandin receptor site, further reducing the effects of prostaglandins .

類似化合物との比較

Key Clinical Trial Data

Table 1: Efficacy in Acute Gout and Osteoarthritis

Study Comparator Patients (n) Efficacy Outcome Source ID
Acute Gout (Double-Blind) Indomethacin 20 Equivalent pain reduction; 20% vs. 50% AE rate
Hand Osteoarthritis Placebo 41 53% reduction in painful joints

Table 2: Analgesic Efficacy in Postoperative Pain

Indication Comparator Patients (n) Pain Relief Duration (hours) AE Rate (%) Source ID
Episiotomy Pain Codeine 545 4–6 vs. 2–4 6.4 vs. 12
Dental Pain Buffered Aspirin 105 68% vs. 45% relief 8 vs. 10

生物活性

Meclofenamate sodium, a nonsteroidal anti-inflammatory drug (NSAID), is primarily used to alleviate pain and inflammation associated with various conditions, including arthritis and dysmenorrhea. This article explores its biological activity, pharmacological mechanisms, clinical efficacy, and relevant case studies.

Pharmacological Mechanisms

Meclofenamate sodium exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that play a significant role in inflammation and pain signaling. By inhibiting COX, meclofenamate sodium reduces the production of these inflammatory mediators, leading to its analgesic and anti-inflammatory effects.

Key Mechanisms:

  • COX Inhibition: Meclofenamate sodium inhibits both COX-1 and COX-2 enzymes, thereby decreasing prostaglandin synthesis .
  • Inhibition of Leukotriene Release: It also inhibits the release of leukotrienes (e.g., LTB4) from neutrophils, contributing to its anti-inflammatory properties .
  • Antipyretic Activity: The drug exhibits antipyretic effects by acting on the hypothalamus to regulate body temperature .

Pharmacokinetics

Meclofenamate sodium is rapidly absorbed, with peak plasma concentrations reached within 0.5 to 2 hours after oral administration. It has a bioavailability of nearly 100% when taken as capsules . The drug is extensively metabolized in the liver, with one metabolite retaining about 20% of the parent compound's activity in inhibiting COX .

Clinical Efficacy

Meclofenamate sodium has been evaluated in various clinical settings. Below are summaries of notable studies:

Rheumatoid Arthritis

In controlled trials comparing meclofenamate sodium to aspirin, both drugs demonstrated comparable efficacy in reducing symptoms of rheumatoid arthritis. Patients treated with meclofenamate reported fewer adverse reactions related to special senses but experienced more gastrointestinal issues . Improvements included:

  • Reduction in tender joints
  • Decreased severity of tenderness
  • Less morning stiffness

Dysmenorrhea

A double-blind study indicated that meclofenamate sodium significantly reduced pain associated with dysmenorrhea. Patients experienced relief as early as 45 minutes post-administration, with statistically significant improvements noted at 1 hour 45 minutes .

Periodontitis

A study on rapidly progressive periodontitis showed that meclofenamate sodium could be an effective adjunct therapy. Patients receiving the drug exhibited bone gain compared to those on placebo, highlighting its potential role in periodontal treatment .

Case Studies

Case Study 1: Dysmenorrhea Treatment
In a randomized crossover trial involving women with primary dysmenorrhea, meclofenamate sodium (100 mg t.i.d.) significantly reduced menstrual pain compared to placebo. Pain intensity was measured using visual analog scales, showing marked improvement within 45 minutes of administration .

Case Study 2: Periodontal Disease
A clinical trial assessed the impact of meclofenamate sodium as an adjunct to scaling and root planing in patients with rapidly progressive periodontitis. The study found significant bone gain in patients treated with 50 mg and 100 mg doses over six months compared to placebo .

Summary Table of Clinical Findings

ConditionEfficacyNotable Findings
Rheumatoid ArthritisComparable to aspirinFewer special sense reactions
DysmenorrheaSignificant pain reliefRelief observed within 45 minutes
PeriodontitisBone gain observedEffective adjunct therapy

Q & A

Q. What are the primary pharmacological targets of meclofenamate sodium, and how are they assessed in vitro?

Meclofenamate sodium is a dual inhibitor of COX-1 (IC₅₀ = 40 nM) and COX-2 (IC₅₀ = 50 nM), validated using enzyme activity assays with purified cyclooxygenase isoforms. In vitro assessment typically involves measuring prostaglandin E₂ (PGE₂) production in human chondrocytes or macrophages via ELISA, with controls for nonspecific effects (e.g., using selective COX-2 inhibitors like celecoxib). Cell viability assays (e.g., MTT) are recommended to rule out cytotoxicity .

Q. Which experimental models are commonly used to evaluate the anti-inflammatory efficacy of meclofenamate sodium?

  • In vitro: Human chondrocytes or synovial fibroblasts stimulated with IL-1β or LPS to induce COX-2 expression. Endpoints include PGE₂ levels and NF-κB pathway activation .
  • In vivo: Rodent models of collagen-induced arthritis (CIA) or carrageenan-induced paw edema. Dose-response studies (10–100 mg/kg, oral) with histopathological analysis of joint inflammation are standard .

Q. What are the recommended protocols for ensuring reproducibility in pharmacological studies with meclofenamate sodium?

  • Compound characterization: Use IUPAC nomenclature and provide spectral data (e.g., NMR, HPLC purity ≥98%) to confirm identity .
  • Assay standardization: Include positive controls (e.g., indomethacin for COX inhibition) and negative controls (vehicle-only groups). Report IC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. How can researchers design experiments to differentiate between COX-dependent and COX-independent mechanisms of meclofenamate sodium in cell migration studies?

  • Pathway inhibition: Combine meclofenamate with COX-1/COX-2 siRNA knockdown or selective inhibitors (e.g., SC-560 for COX-1) to isolate COX-dependent effects.
  • Off-target analysis: Use phospho-protein arrays to assess non-COX pathways (e.g., PDGF/Cyr61/integrin-FAK axis) implicated in migration. Include dose-response matrices to identify synergistic/antagonistic interactions .

Q. What methodologies are recommended for reconciling contradictory data on meclofenamate’s off-target effects across studies?

  • Meta-analysis framework: Follow COSMOS-E guidelines to aggregate data from observational studies. Adjust for variables like cell type (e.g., primary vs. immortalized lines) and assay conditions (e.g., serum-free media vs. serum-containing) .
  • Dose-response meta-analysis: Pool IC₅₀ values from independent studies using random-effects models to account for heterogeneity. Sensitivity analyses can identify outliers due to methodological differences (e.g., fluorometric vs. colorimetric assays) .

Q. How should researchers address discrepancies in reported IC₅₀ values for meclofenamate’s COX inhibition?

  • Assay validation: Cross-validate results using orthogonal methods (e.g., radioimmunoassay vs. ELISA for PGE₂).
  • Statistical rigor: Apply Bland-Altman plots to assess agreement between studies. Report inter-assay coefficients of variation (CV <15% acceptable) .

Key Methodological Considerations

  • Safety protocols: Follow SOPs for handling sodium-based compounds, including inert atmosphere use for solvent drying and emergency protocols for alkali metal fires .
  • Data reporting: Adhere to CHEMDNER guidelines for chemical entity annotation in publications to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[(2,6-Dichloro-3-methylphenyl)amino]benzoic acid sodium salt monohydrate
2-[(2,6-Dichloro-3-methylphenyl)amino]benzoic acid sodium salt monohydrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。